molecular formula C15H13N5O4S B12900062 4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 62537-87-5

4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B12900062
CAS No.: 62537-87-5
M. Wt: 359.4 g/mol
InChI Key: RJDIRPZUHWSIOI-UHFFFAOYSA-N
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Description

4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to a pyrazole ring substituted with a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

Scientific Research Applications

4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

CAS No.

62537-87-5

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

4-amino-N-[1-(3-nitrophenyl)pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C15H13N5O4S/c16-11-4-6-15(7-5-11)25(23,24)18-12-9-17-19(10-12)13-2-1-3-14(8-13)20(21)22/h1-10,18H,16H2

InChI Key

RJDIRPZUHWSIOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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